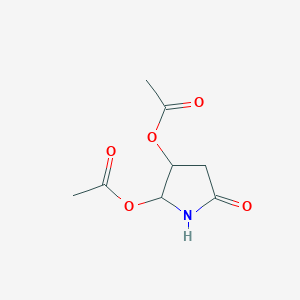
5-Oxopyrrolidine-2,3-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopyrrolidine-2,3-diyl diacetate is a chemical compound that belongs to the class of oxopyrrolidines. This compound is characterized by the presence of a pyrrolidine ring with two acetate groups attached to it. It is often used as a ligand in coordination chemistry, particularly with lanthanides such as europium and terbium, to form luminescent materials .
Vorbereitungsmethoden
The synthesis of 5-Oxopyrrolidine-2,3-diyl diacetate can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction is typically carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is then purified and characterized using spectroscopic techniques such as IR and NMR spectroscopy .
Analyse Chemischer Reaktionen
5-Oxopyrrolidine-2,3-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
5-Oxopyrrolidine-2,3-diyl diacetate has a wide range of scientific research applications. In chemistry, it is used as a ligand to coordinate with lanthanides, forming luminescent materials that have applications in fluorescence-based sensors, solar thermophotovoltaic devices, and light-beam diodes . In biology and medicine, derivatives of this compound have been studied for their potential analgesic and antihypoxic effects . Additionally, the compound has been explored for its use in drug discovery as a versatile scaffold for novel biologically active compounds .
Wirkmechanismus
The mechanism of action of 5-Oxopyrrolidine-2,3-diyl diacetate involves its ability to coordinate with metal ions, particularly lanthanides. The compound acts as a ligand, forming complexes with metal ions through its acetate groups. These complexes exhibit unique photophysical properties, such as luminescence, which are utilized in various applications . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific receptors and enzymes in the body .
Vergleich Mit ähnlichen Verbindungen
5-Oxopyrrolidine-2,3-diyl diacetate can be compared with other similar compounds, such as 5-oxopyrrolidine-3-carboxylic acids and pyrrolidine-2,5-diones. These compounds share a similar pyrrolidine ring structure but differ in the functional groups attached to the ring. For example, 5-oxopyrrolidine-3-carboxylic acids have a carboxylic acid group at the 3-position, while pyrrolidine-2,5-diones have carbonyl groups at the 2- and 5-positions . The unique combination of acetate groups in this compound gives it distinct properties and applications compared to these similar compounds .
Eigenschaften
CAS-Nummer |
143160-33-2 |
|---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
(2-acetyloxy-5-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C8H11NO5/c1-4(10)13-6-3-7(12)9-8(6)14-5(2)11/h6,8H,3H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
NNJBKZDZFOTBJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(=O)NC1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
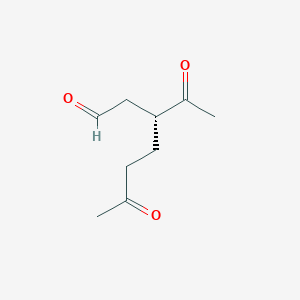
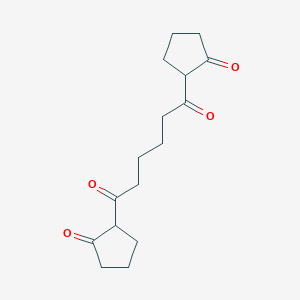
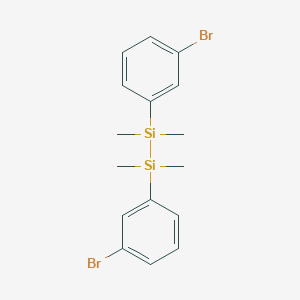

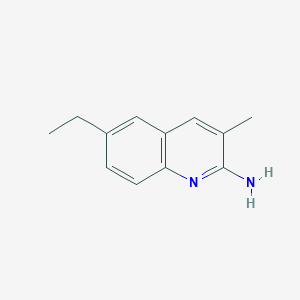
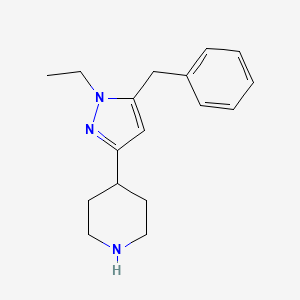
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
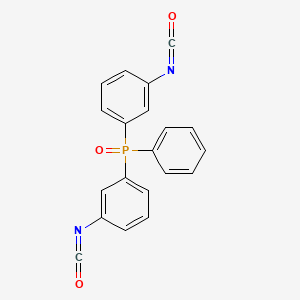
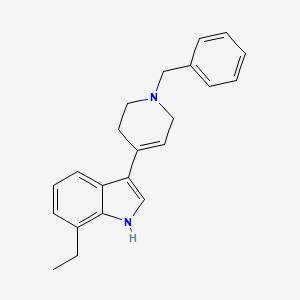
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

